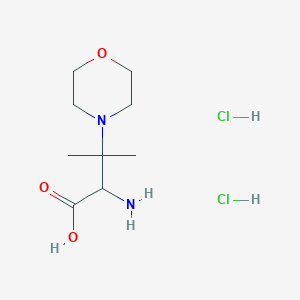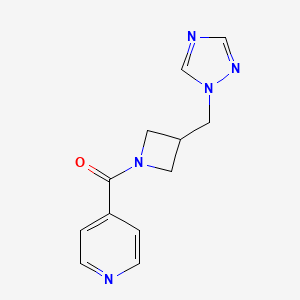
2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section would typically include the IUPAC name, common names, and structural formula of the compound. It might also cover the compound’s uses and applications.
Synthesis Analysis
This part would discuss the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It might also mention any challenges or innovations in the synthesis process.Molecular Structure Analysis
Here, the focus would be on the compound’s molecular structure, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This section would cover the chemical reactions that the compound undergoes, including any catalysts required and the products formed. It might also discuss the reaction mechanism.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability. It might also cover the compound’s spectral properties, such as its UV/Vis, IR, NMR, and MS spectra.Scientific Research Applications
Hydrogen-Bonding Patterns in Morpholinium Salts
Research into the hydrogen-bonding patterns of morpholinium salts, including compounds structurally related to "2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid; dihydrochloride," reveals significant insights into their crystal structures and intermolecular interactions. These patterns are crucial for understanding the compound's potential applications in material science and drug design. The study by Smith (2016) on the morpholinium salts of monoaminobenzoic acids demonstrates the importance of hydrogen-bonding interactions in determining the molecular conformation and stability of these compounds, which could inform their use in developing novel pharmaceutical formulations or materials with specific physical properties (Smith, 2016).
Synthesis of Fmoc-protected Morpholine Derivatives
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, as detailed by Sladojevich et al. (2007), highlights a practical approach to producing protected amino acids for peptidomimetic chemistry. This research underscores the compound's utility in solid-phase peptide synthesis, suggesting its potential for creating peptide-based therapeutic agents or biological probes. The efficient and scalable synthesis route opens avenues for the compound's incorporation into complex peptides or peptidomimetics with specific biological activities, facilitating research in medicinal chemistry and drug development (Sladojevich et al., 2007).
Safety And Hazards
This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also cover appropriate safety precautions for handling and disposal.
Future Directions
Finally, this part would look at potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
I hope this general structure is helpful. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.2ClH/c1-9(2,7(10)8(12)13)11-3-5-14-6-4-11;;/h7H,3-6,10H2,1-2H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHDRMZVGIJGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)




![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)
